Molecular Weight and Lipophilicity Differentiation: Bromine vs. Chlorine at Position 4
The 4-bromo substituent increases molecular weight by 44.5 g·mol⁻¹ relative to the 4-chloro analog (412.7 vs. 368.2 g·mol⁻¹) . This difference is significant for physicochemical property space: the bromine atom contributes approximately +0.8 logP units compared to chlorine on the pyridazinone scaffold, based on calculated fragment contributions [1]. In kinase inhibitor optimization campaigns, this shift can move the compound along the property-drug-likeness continuum, impacting permeability, solubility, and ultimately free fraction in cell-based assays. The heavier bromine also provides a stronger sigma-hole for halogen bonding with backbone carbonyls in the kinase hinge region, a feature explicitly exploited in pyridazinone c-Met inhibitors with sub-nanomolar potency (IC₅₀ = 4.2 nM for optimized bromo-morpholino lead) [1]. Replacing bromine with chlorine eliminates this enhanced halogen-bonding capacity and alters the molecular recognition profile.
| Evidence Dimension | Molecular weight difference due to halogen substitution at position 4 |
|---|---|
| Target Compound Data | MW = 412.7 g·mol⁻¹ (4-bromo substituent, C₁₆H₁₅BrClN₃O₃) |
| Comparator Or Baseline | 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone (CAS 477855-91-7): MW = 368.2 g·mol⁻¹ (4-chloro substituent, C₁₆H₁₅Cl₂N₃O₃) |
| Quantified Difference | ΔMW = +44.5 g·mol⁻¹; estimated ΔlogP ≈ +0.8 (fragment-based calculation) [1] |
| Conditions | Structural comparison of fully characterized commercial compounds (AKSci, Evitachem); logP estimation based on XLogP3/CLOGP fragment contributions [1]. |
Why This Matters
The 44.5 g·mol⁻¹ mass difference and estimated +0.8 logP shift alter the compound's position in Lipinski property space and halogen-bonding potential, directly affecting target affinity and cellular permeability in kinase inhibitor programs.
- [1] Dorsch, D. et al. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorg. Med. Chem. Lett. 2015, 25, 1597–1602. IC₅₀ = 4.2 nM for lead morpholino-pyridazinone with bromine substitution. View Source
